Senkyunolide G is a phthalide, a class of organic chemical compounds characterized by a five-membered cyclic ester ring fused to a benzene ring. It is primarily isolated from the roots of Angelica sinensis (commonly known as Dong quai or female ginseng), a herb widely used in traditional Chinese medicine. [, ]
Source: Angelica sinensis roots [, ]Classification: Phthalide Role in Scientific Research: Senkyunolide G is actively researched for its potential therapeutic properties, particularly in relation to cardiovascular health and inflammatory responses. []
The synthesis of Senkyunolide G can be approached through several methods, primarily focusing on extraction from natural sources or through synthetic organic chemistry techniques.
While natural extraction remains the primary method for obtaining Senkyunolide G, synthetic routes may involve multi-step organic reactions where starting materials are transformed through various chemical reactions, potentially including:
Senkyunolide G has a distinct molecular structure that can be described using its chemical formula and molecular weight of approximately 218.25 g/mol.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the identity and purity of Senkyunolide G, providing insights into its molecular conformation and functional groups .
Senkyunolide G participates in various chemical reactions that can influence its biological activity:
The stability of Senkyunolide G under different pH conditions and temperatures has been studied, indicating that it may degrade under alkaline conditions but remains stable in mildly acidic environments .
Senkyunolide G exhibits several pharmacological effects, particularly in cardiovascular health and anti-inflammatory responses.
Studies indicate that Senkyunolide G is rapidly absorbed and distributed throughout the body, predominantly reaching organs such as the liver and kidneys. Its metabolic pathways involve phase II metabolism, which influences its bioavailability and efficacy .
Senkyunolide G exhibits notable physical and chemical properties:
These properties are critical for determining its application in various formulations and therapeutic uses .
Senkyunolide G has garnered attention for its potential applications in:
Senkyunolide G (C₁₂H₁₆O₃; molecular weight: 208.25 g/mol) is a bioactive phthalide compound characterized by a five-membered lactone ring and a hydroxyl group at the C-3 position. Its IUPAC name, 3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one, reflects this unique structure. The compound exhibits stability across diverse conditions—resisting thermal degradation (≤60°C), acidic environments, and oxidation better than related phthalides like ligustilide. This stability enables its accumulation during herb processing and storage [5] [7]. Senkyunolide G is classified as a monomeric phthalide and is distinguished from dimeric analogs (e.g., senkyunolide O) by its lower molecular weight and simpler structure. Its natural occurrence is primarily restricted to Umbelliferae medicinal plants, where it contributes to the plants’ pharmacological profiles [5] [8].
Table 1: Key Identifiers of Senkyunolide G
| Property | Value/Descriptor |
|---|---|
| CAS Number | 94530-85-5 |
| Molecular Formula | C₁₂H₁₆O₃ |
| IUPAC Name | 3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one |
| Synonyms | 3-Hydroxysenkyunolide A |
| SMILES | CCCCC1(C2=C(C=CCC2)C(=O)O1)O |
| Structure Type | Monomeric phthalide |
| Initial Isolation Source | Angelica sinensis roots |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4